3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine
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Overview
Description
3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-indol-2-yl)methanol: A related indole derivative with different functional groups and properties.
1-Methyl-1H-indol-2-yl)boronic acid: Another indole derivative with boronic acid functionality.
Uniqueness
3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine is unique due to its combination of indole, piperidine, and indazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H23N5 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(6-methyl-1H-indol-2-yl)-N-piperidin-3-yl-1H-indazol-5-amine |
InChI |
InChI=1S/C21H23N5/c1-13-4-5-14-10-20(24-19(14)9-13)21-17-11-15(6-7-18(17)25-26-21)23-16-3-2-8-22-12-16/h4-7,9-11,16,22-24H,2-3,8,12H2,1H3,(H,25,26) |
InChI Key |
FDGMBQPEHIDLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC5CCCNC5 |
Origin of Product |
United States |
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